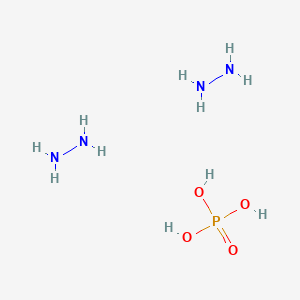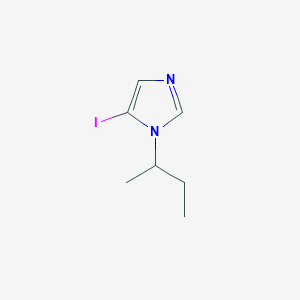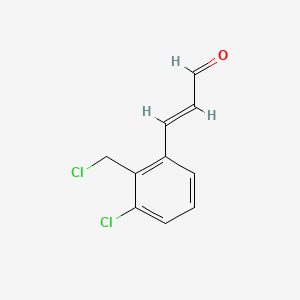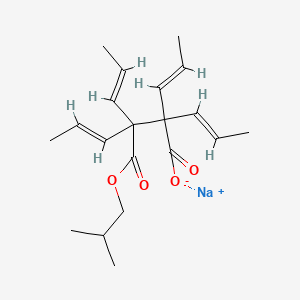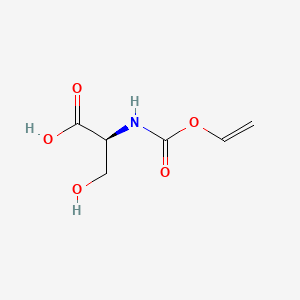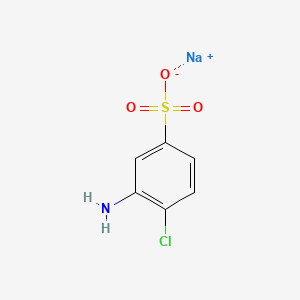
Dimethylbis(phenyloctadecyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(phenyloctadecyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C50H88ClN and a molecular weight of 738.693 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethylbis(phenyloctadecyl)ammonium chloride typically involves the quaternization of dimethylamine with phenyloctadecyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often purified using industrial-scale chromatography or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(phenyloctadecyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the phenyl and octadecyl groups.
Reduction: The major products are the reduced forms of the phenyl and octadecyl groups.
Substitution: The major products are the substituted ammonium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
Dimethylbis(phenyloctadecyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents
Wirkmechanismus
The mechanism of action of dimethylbis(phenyloctadecyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This action is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyldioctadecylammonium chloride
- Trimethyloctadecylammonium chloride
- Didecyldimethylammonium chloride
Uniqueness
Dimethylbis(phenyloctadecyl)ammonium chloride is unique due to its specific combination of phenyl and octadecyl groups, which confer distinct surfactant properties and antimicrobial activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
25497-36-3 |
|---|---|
Molekularformel |
C50H88ClN |
Molekulargewicht |
738.7 g/mol |
IUPAC-Name |
dimethyl-bis(18-phenyloctadecyl)azanium;chloride |
InChI |
InChI=1S/C50H88N.ClH/c1-51(2,47-39-29-25-21-17-13-9-5-3-7-11-15-19-23-27-33-41-49-43-35-31-36-44-49)48-40-30-26-22-18-14-10-6-4-8-12-16-20-24-28-34-42-50-45-37-32-38-46-50;/h31-32,35-38,43-46H,3-30,33-34,39-42,47-48H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OMVKDVJVKGREJY-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCCCCCCCCCCCCCCCCCC1=CC=CC=C1)CCCCCCCCCCCCCCCCCCC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


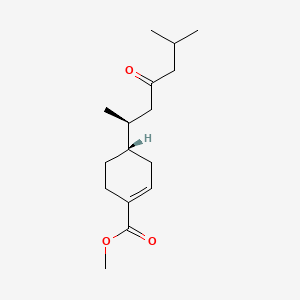

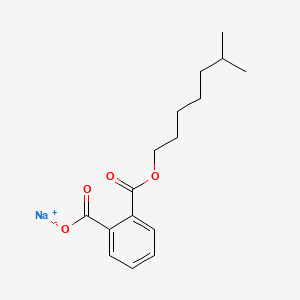
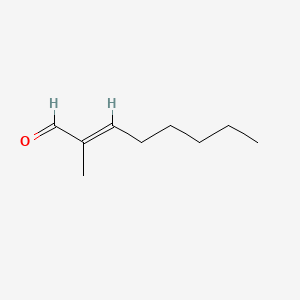
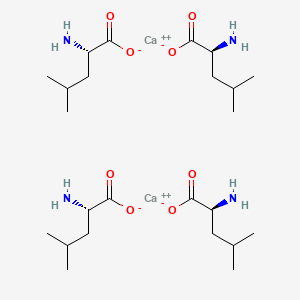
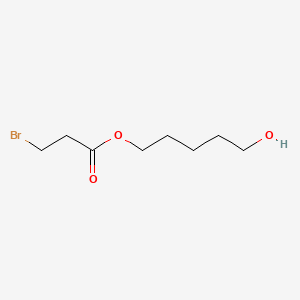
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)
